
3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one: is an organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This particular compound features a hydroxy group at the third position, a methyl group at the seventh position, and a dihydro structure between the seventh and eighth positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one typically involves the following steps:
Starting Materials: The synthesis often begins with an appropriately substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as acetic anhydride, to form the quinolone core.
Hydroxylation: Introduction of the hydroxy group at the third position can be achieved through selective hydroxylation reactions.
Methylation: The methyl group at the seventh position is introduced using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinolone core can undergo reduction reactions to form dihydroquinolones using reducing agents such as sodium borohydride.
Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of 3-keto-7,8-dihydro-7-methyl-5(6H)-quinolone.
Reduction: Formation of 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one derivatives.
Substitution: Various substituted quinolone derivatives depending on the electrophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and methyl groups play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
7,8-dihydro-3-hydroxyquinoline: Lacks the methyl group at the seventh position.
3-hydroxyquinoline: Lacks both the dihydro structure and the methyl group.
7-methylquinoline: Lacks the hydroxy group and the dihydro structure.
Uniqueness
3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the hydroxy group, methyl group, and dihydro structure makes it a versatile compound for various applications.
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
3-hydroxy-7-methyl-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C10H11NO2/c1-6-2-9-8(10(13)3-6)4-7(12)5-11-9/h4-6,12H,2-3H2,1H3 |
InChI 键 |
QUKFVQLIZBMCII-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C=C(C=N2)O)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B8562769.png)


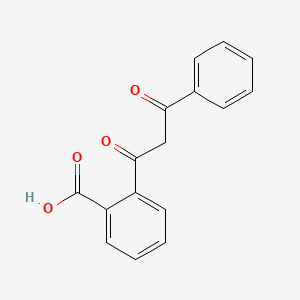

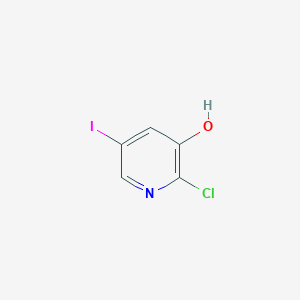
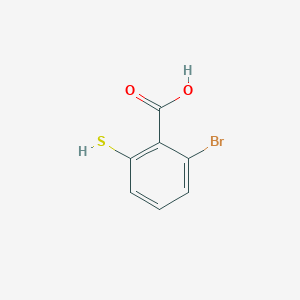
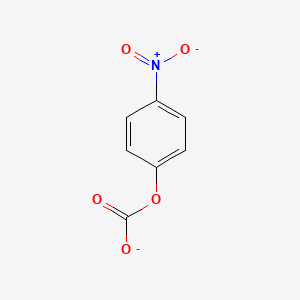
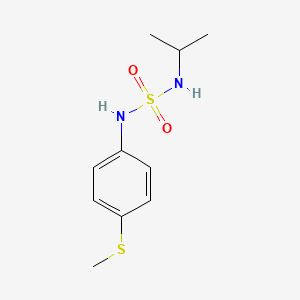
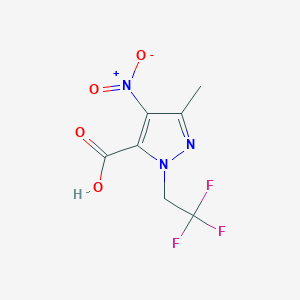
![7-(3-Bromophenyl)dibenzo[c,h]acridine](/img/structure/B8562833.png)
![2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B8562836.png)


